molecular formula C10H7NO2 B8790464 4-Oxochroman-8-carbonitrile

4-Oxochroman-8-carbonitrile

Cat. No.: B8790464
M. Wt: 173.17 g/mol
InChI Key: NZAFZFYSWZUBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxochroman-8-carbonitrile is a chemical scaffold of high interest in medicinal chemistry and drug discovery. This compound features a chromanone core, which is a privileged structure in the development of biologically active molecules . Chromanone and chromene-carbonitrile analogs are extensively investigated for their diverse pharmacological potential. Research indicates that similar compounds demonstrate significant anticancer and cytotoxic activities . Studies on analogs have shown potent inhibition against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116) . Some chromene-3-carbonitrile derivatives have also been explored as tyrosinase inhibitors and for their antimicrobial properties . The molecular framework of this compound serves as a versatile precursor for the synthesis of more complex derivatives. It is commonly utilized in multicomponent reactions to generate libraries of compounds for high-throughput screening against biological targets . This product is intended for research purposes as a building block in organic synthesis and medicinal chemistry. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

4-oxo-2,3-dihydrochromene-8-carbonitrile

InChI

InChI=1S/C10H7NO2/c11-6-7-2-1-3-8-9(12)4-5-13-10(7)8/h1-3H,4-5H2

InChI Key

NZAFZFYSWZUBIT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2C1=O)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Oxochroman 8 Carbonitrile and Analogs

Classical and Established Synthetic Routes

A foundational approach to the synthesis of chromanone derivatives involves the cyclization of phenolic precursors. In the context of 4-oxochroman-8-carbonitrile, this would typically start with a substituted phenol (B47542) bearing a cyano group ortho to the hydroxyl group. For instance, a one-pot, three-component reaction of a substituted benzaldehyde, resorcinol, and malononitrile (B47326) in the presence of a catalyst like sodium carbonate can yield 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles. mdpi.com This highlights the utility of phenolic precursors in constructing the chromene ring system, which can be a precursor to the desired 4-oxochroman structure. The reaction proceeds in an aqueous medium at room temperature, making it an environmentally benign method. mdpi.com

Another relevant example is the synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives from the reaction of salicylic (B10762653) aldehyde and malononitrile. mdpi.com This reaction can proceed through various pathways depending on the conditions, leading to different chromene derivatives. mdpi.com These examples, while not directly yielding this compound, demonstrate the principle of using phenolic aldehydes as starting materials for the construction of the core chromene structure, which could be subsequently modified to the target compound.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.com This reaction typically uses a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium salt. chemistrysteps.comwikipedia.org This electrophilic reagent can then react with activated aromatic rings, such as those in chromanone systems, to introduce a formyl group. jk-sci.comchemistrysteps.com

While direct Vilsmeier-Haack formylation at the 8-position of an existing 4-oxochroman ring could be a potential route, the regioselectivity would be influenced by the electronic properties of the benzene (B151609) ring of the chromanone. For electron-rich systems, this reaction provides an effective means of functionalization. wikipedia.org The resulting 8-formyl-4-oxochroman could then be converted to the 8-carbonitrile via standard methods, such as conversion to an oxime followed by dehydration. In a related context, 4-oxo-4H-chromene-3-carbaldehyde has been prepared from 2-hydroxyacetophenone (B1195853) under Vilsmeier-Haack conditions. researchgate.net This demonstrates the applicability of the Vilsmeier reaction in functionalizing precursors for chromone (B188151) synthesis.

Radical annulation reactions offer a modern and efficient pathway for the synthesis of cyclic compounds, including chromanones. A notable example is the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates to produce ester-containing chroman-4-ones. mdpi.com This metal-free method utilizes an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to generate an alkoxycarbonyl radical from an oxalate. mdpi.com This radical then initiates a cascade of reactions, including addition to the aldehyde and cyclization, to form the chromanone ring. mdpi.com

To apply this to the synthesis of this compound, one would start with a 2-(allyloxy)-3-cyanobenzaldehyde. The radical annulation would proceed to form the chromanone ring, with the nitrile group already in place at the 8-position. The reaction conditions, such as the choice of oxidant and solvent, are critical for the success of this transformation. mdpi.com

Table 1: Radical Annulation for the Synthesis of Ester-Containing Chroman-4-ones mdpi.com

Entry Oxidant Solvent Temperature (°C) Yield (%)
1 (NH₄)₂S₂O₈ DMSO 80 71
2 K₂S₂O₈ DMSO 80 65

This table illustrates the effect of different oxidants on the yield of a radical annulation reaction to form a chroman-4-one derivative.

Michael-type additions are fundamental carbon-carbon bond-forming reactions that can be effectively utilized in the synthesis of heterocyclic compounds. The synthesis of various chromene and chromanone derivatives often employs a tandem Michael addition-cyclization strategy. For instance, the reaction between benzylidenemalononitriles and cyclohexane-1,2-dione, catalyzed by a base, leads to the formation of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles. nih.gov This demonstrates a Michael addition followed by an intramolecular cyclization to construct the chromene ring.

Similarly, a four-component reaction driven by a Michael addition has been developed to synthesize 4-oxochroman-2-carboxamides. rsc.org Another efficient approach involves the K₂CO₃-catalyzed conjugate addition-cyclization of malononitrile with Knoevenagel adducts derived from various precursors, yielding functionalized 2-amino-4H-chromenes in high yields. nih.gov These methods highlight the versatility of the Michael addition in creating the necessary intermediates for the subsequent cyclization to form the chromanone core. For the synthesis of this compound, a suitable Michael acceptor derived from a 2-hydroxybenzonitrile (B42573) derivative could be envisioned to react with a nucleophile, followed by intramolecular cyclization.

Table 2: Base-Catalyzed Tandem Michael Addition-Cyclization nih.gov

Entry Catalyst Solvent Time (h) Yield (%)
1 DABCO Toluene (B28343) 24 73
2 Et₃N Toluene 48 55

This table showcases the efficiency of different bases in catalyzing the synthesis of a chromene-3-carbonitrile derivative via a tandem Michael addition-cyclization.

Esterification and amidation reactions are crucial for the functionalization of the 4-oxochroman core or for the modification of precursors. These reactions typically involve the activation of a carboxylic acid group, which can then react with an alcohol or an amine. researchgate.net While not directly involved in the formation of the 8-carbonitrile group, these reactions can be used to introduce other functionalities to the molecule, which may be important for its intended application. For example, if a carboxylic acid group were present on the chromanone ring, it could be converted to an ester or an amide to modify the compound's properties. researchgate.net

The synthesis of amide derivatives can be achieved through various methods, including the use of coupling reagents to activate the carboxylic acid. researchgate.net These functionalization strategies are important for creating a library of this compound analogs with diverse properties.

Regioselectivity is a critical aspect of the synthesis of substituted aromatic compounds like this compound. The ability to control the position of substituents on the benzene ring is paramount. Regioselective synthesis of chromones can be achieved through methods like palladium-catalyzed cyclocarbonylative Sonogashira coupling reactions of 2-iodophenols with alkynes. wikipedia.org This method allows for the controlled formation of the chromone ring with specific substitution patterns.

For the synthesis of this compound, a regioselective approach would involve starting with a precursor that ensures the cyano group is introduced specifically at the desired position. This could involve directed ortho-metalation of a protected 2-hydroxybenzonitrile derivative, followed by the introduction of a suitable side chain for subsequent cyclization. The choice of directing groups and reaction conditions is crucial for achieving high regioselectivity.

Advanced and Sustainable Synthetic Strategies (Green Chemistry Principles)

Modern synthetic chemistry increasingly incorporates the principles of Green Chemistry to develop methodologies that are not only efficient but also environmentally responsible. In the context of synthesizing this compound and its analogs, this has led to the exploration of innovative strategies that minimize waste, reduce energy consumption, and avoid the use of toxic reagents and solvents.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency and atom economy. researchgate.net These reactions involve the combination of three or more starting materials in a single pot to form a complex product, thereby avoiding the need for isolating intermediates and reducing solvent and energy usage. researchgate.netacademie-sciences.fr The synthesis of chromene-based structures, including analogs of this compound, is well-suited to MCR strategies.

A notable example is the one-pot, three-component reaction involving an aldehyde, malononitrile, and a suitable enolizable compound, which proceeds through a domino Knoevenagel-Michael-cyclization sequence to yield 4H-chromenes. sharif.edu This approach is highly versatile and can be adapted to produce a diverse library of chromene derivatives. For instance, the synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives has been successfully achieved through a four-component reaction of hydrazine (B178648) hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature, completely avoiding the need for a catalyst. rsc.org

Another MCR approach involves the electrocatalytic synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives from aldehydes, 4-hydroxycoumarin (B602359), and malononitrile. academie-sciences.fr This method offers mild reaction conditions and short reaction times. The Ugi four-component reaction (Ugi-4CR), a cornerstone of MCRs, utilizes an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce α-acetamido carboxamide derivatives, showcasing the power of MCRs in generating molecular diversity. nih.gov

Table 1: Examples of Multicomponent Reactions in the Synthesis of Chromene Analogs

ReactantsProduct TypeConditionsKey AdvantagesReference
Aldehyde, Malononitrile, Dimedone2-amino-4H-chromene-3-carbonitrileNano-kaoline/BF3/Fe3O4, Solvent-free, 70°CHigh yield, recyclable catalyst, short reaction time sharif.edu
Hydrazine hydrate, Ethyl acetoacetate, 2-Hydroxybenzaldehyde, Malononitrile2-amino-4-(pyrazol-4-yl)-4H-chromene-3-carbonitrileWater, Ambient temperatureCatalyst-free, environmentally benign solvent (water) rsc.org
Aryl aldehydes, 4-Hydroxycoumarin, Malononitrile2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrileElectrocatalytic, Sodium bromide, Alcoholic solvent, Room temperatureMild conditions, high yields, short reaction time academie-sciences.fr

Catalysis in this compound Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency, selectivity, and sustainability. The synthesis of chromene derivatives has benefited significantly from various catalytic approaches.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. princeton.edunih.gov This approach often provides benefits such as lower toxicity, reduced cost, and insensitivity to air and moisture. princeton.edu In the synthesis of chromene analogs, organocatalysts have been effectively used to promote key bond-forming steps.

The synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles has been achieved through a tandem Michael addition-cyclization reaction between cyclohexane-1,2-dione and various benzylidenemalononitriles. nih.gov This reaction can be catalyzed by simple organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). Furthermore, the development of an enantioselective version of this reaction has been realized using a quinine-derived thiourea (B124793) catalyst, yielding products with moderate enantiomeric excess (up to 63% ee). nih.gov This demonstrates the potential of organocatalysis to control stereochemistry in the synthesis of complex chiral molecules. nih.govresearchgate.net

Moving towards more sustainable chemical processes often involves eliminating transition metals, which can be toxic and expensive. Metal-free catalysis aligns with this goal by utilizing alternative activation methods. nih.gov

A novel, metal-free approach for the synthesis of 3-(arylmethyl)chroman-4-ones, which are structurally related to the target compound, involves a visible-light-driven photoredox-neutral alkene acylarylation. frontiersin.org This method uses an organic photosensitizer (3DPAFIPN) and proceeds via a phosphoranyl radical-mediated acyl radical-initiated cyclization. This strategy avoids the use of metals and aldehydes, relying on readily available cyanoarenes and alkenoic acids under mild conditions. frontiersin.org Additionally, catalyst-free systems, such as the four-component synthesis of chromene derivatives in water, represent the ultimate form of metal-free synthesis, relying solely on the inherent reactivity of the substrates under green conditions. rsc.org The synthesis of tetrasubstituted furans has also been reported under metal-free conditions using organic bases like triethylamine (B128534) or DBU, highlighting a broader trend in heterocyclic synthesis. nih.gov

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. nih.govrasayanjournal.co.in The efficient heat transfer through dielectric heating is a key advantage of this technique. nih.gov

The synthesis of various 4H-chromene derivatives has been significantly improved using microwave irradiation. For example, the reaction of 2-aryloxyquinoline-3-carbaldehydes, malononitrile, and cyclic diketones in the presence of a basic catalyst is accelerated under microwave conditions. researchgate.net Similarly, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones via multicomponent reactions showed good yields in significantly shorter reaction times (8-10 minutes) compared to conventional heating (4-7 hours). nih.gov The Pechmann condensation to form 4-methyl coumarins has also been successfully performed under microwave irradiation, often in solvent-free conditions, further enhancing the green credentials of the synthesis. rasayanjournal.co.in This rapid, efficient heating makes MAOS a valuable tool for high-throughput synthesis and library generation. researchgate.netorganic-chemistry.org

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-classical energy source that can enhance reaction rates and yields. researchgate.net The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of chemical processes. semanticscholar.org

Ultrasound irradiation has been successfully applied to the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. One green approach involves a one-pot reaction of aromatic aldehydes, malononitrile, and dimedone using an extract of orange as a catalyst under solvent-free conditions. researchgate.net This method resulted in excellent yields in a shorter reaction time compared to conventional refluxing. The synthesis of 5-carbonitrile-functionalized tetrahydropyrimidine (B8763341) derivatives, another class of heterocyclic compounds, also showed superior results under ultrasonic irradiation compared to traditional methods, with higher yields and significantly reduced reaction times. semanticscholar.org These examples underscore the potential of ultrasound as an energy-efficient and effective tool in the green synthesis of heterocyclic compounds. researchgate.net

Table 2: Comparison of Conventional vs. Advanced Synthesis Techniques for Chromene Analogs

TechniqueTypical Reaction TimeKey AdvantagesExample ProductReference
Conventional Heating (Reflux)4 - 7 hoursStandard, widely accessible equipment2H-Chromene derivatives nih.gov
Microwave-Assisted Synthesis (MAOS)8 - 10 minutesRapid heating, reduced reaction time, improved yields2H-Chromene derivatives nih.gov
Ultrasound-Mediated Synthesis30 minutesShorter reaction time, improved yields, often milder conditions2-amino-4H-chromene-3-carbonitrile researchgate.net
Solvent-Free Reaction Conditions

A prominent approach involves the one-pot, three-component condensation of aromatic aldehydes, malononitrile, and a suitable active methylene (B1212753) compound, such as 4-hydroxycoumarin or dimedone. sharif.edunih.gov These reactions are often facilitated by a catalyst under neat (solvent-free) heating conditions. For instance, the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has been effectively used for the synthesis of dihydropyrano[3,2-c]chromene derivatives. nih.gov The reaction proceeds efficiently at 100°C, yielding the desired products in short reaction times and with easy isolation. nih.gov

Another example is the use of a superparamagnetic nanocatalyst, nano-kaoline/BF3/Fe3O4, for the synthesis of tetrahydro-4H-chromene derivatives. sharif.edu This method offers high yields, short reaction times, and the significant advantage of an easily recyclable catalyst, further enhancing its green credentials. sharif.edu The operational simplicity and high atom economy of these solvent-free protocols make them attractive alternatives to traditional solvent-based syntheses. sharif.edunih.gov

Biocatalysis in Chromanone Synthesis

Biocatalysis, the use of natural enzymes to drive chemical reactions, represents a frontier in sustainable chemical synthesis. astrazeneca.com This methodology offers numerous advantages over traditional chemical catalysis, including the use of milder reaction conditions, reduced energy consumption, and the generation of less hazardous waste. astrazeneca.com Enzymes are biodegradable and often provide a more direct, single-step route to a target molecule that might otherwise require multiple conventional synthetic steps. astrazeneca.com

While specific applications of biocatalysis for the direct synthesis of this compound are still an emerging area of research, the principles are highly relevant for the production of complex pharmaceutical intermediates. For instance, enzymes like carboxylic acid reductases and acyltransferases are used for amide bond formation, one of the most common reactions in drug discovery, without the need for high temperatures or hazardous solvents. astrazeneca.com Advances in genomics and enzyme engineering are continuously expanding the range of enzymes available for performing non-natural chemical transformations. astrazeneca.com This progress suggests a promising future for the application of biocatalysis in the efficient and environmentally responsible synthesis of chromanone scaffolds and their derivatives. astrazeneca.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a central goal in chemical synthesis. This requires careful optimization of various reaction parameters, including the choice of catalyst, solvent, and temperature.

The catalyst is a critical component that can dramatically influence the speed, efficiency, and selectivity of a reaction. nih.gov In the synthesis of chromanone analogs, a wide array of catalysts have been explored. For the enantioselective synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, several chiral Lewis base organocatalysts were screened. nih.gov Quinine-derived thiourea catalysts were found to provide the highest enantiomeric excess (ee), demonstrating the importance of catalyst structure in stereoselective transformations. nih.gov In other systems, simple bases like DABCO or acids such as pyridine-2-carboxylic acid have proven to be highly efficient for multicomponent reactions leading to chromene derivatives. nih.govnih.gov The selection of the optimal catalyst is therefore a crucial first step in developing a synthetic route.

Table 1. Screening of Catalysts in the Synthesis of a Chiral Chromene Analog nih.gov
CatalystYield (%)Enantiomeric Excess (ee, %)
Quinine-derived thiourea 4a8535
Quinine-derived thiourea 4b8036
Quinine-derived thiourea 4c8235
Cinchonidine-derived thiourea 4d75-25

The reaction solvent can significantly impact reaction rates, yields, and in the case of stereoselective synthesis, enantioselectivity. A solvent screening study for the synthesis of a chiral chromene analog revealed that toluene was a good solvent for the reaction. nih.gov While other solvents like dichloromethane (B109758) (CH2Cl2) and tetrahydrofuran (B95107) (THF) also performed well, ethanol (B145695) was found to slightly increase the enantiomeric excess to 40%, though the yield was lower. nih.gov In contrast, solvents like ethyl acetate (B1210297) and acetone (B3395972) resulted in poorer outcomes. nih.gov For certain green chemistry applications, a mixture of water and ethanol has been utilized, providing an environmentally benign medium that also facilitates high product yields. nih.gov The optimal solvent choice is therefore highly dependent on the specific reaction mechanism and desired outcome.

Table 2. Effect of Solvent on the Enantioselective Synthesis of a Chiral Chromene Analog nih.gov
SolventYield (%)Enantiomeric Excess (ee, %)
Toluene8535
CH2Cl28020
THF7815
Ethyl Acetate6010
Ethanol7540

Temperature is a fundamental parameter that controls reaction kinetics and can also influence selectivity. In the organocatalyzed synthesis of a chiral chromene, lowering the reaction temperature from room temperature to 0°C in toluene led to a significant improvement in enantioselectivity, increasing the ee from 35% to 63%. nih.gov However, a further decrease to -15°C proved to be detrimental, reducing both the reaction rate and the enantioselectivity. nih.gov This demonstrates that there is often an optimal temperature range that balances reaction speed and selectivity. In solvent-free syntheses, temperature optimization is also key; for the DABCO-catalyzed synthesis of pyrano[3,2-c]chromenes, 100°C was identified as the ideal temperature to achieve the best results. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral molecules is of paramount importance, particularly in medicinal chemistry, where biological activity is often dependent on the three-dimensional structure of the compound. Chiral chroman and chromanone frameworks are found in numerous bioactive natural products and pharmaceuticals. chemrxiv.org

Several strategies have been developed for the stereoselective synthesis of these derivatives. Organocatalysis, for example, employs small chiral organic molecules to induce asymmetry. An enantioselective approach to lactone-fused chromanone derivatives has been achieved using 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes in the presence of a chiral amine catalyst. researchgate.net Similarly, a quinine-derived thiourea catalyst has been used in a tandem Michael addition-cyclization reaction to produce chiral tetrahydro-4H-chromene-3-carbonitriles with moderate to good enantioselectivity. nih.gov

Transition metal catalysis offers another powerful tool for stereoselective synthesis. A highly enantioselective and stereoselective synthesis of chiral chromans containing quaternary allylic siloxanes has been developed using a Nickel-catalyzed reductive cyclization. chemrxiv.orgchemrxiv.org This method utilizes a P-chiral monophosphine ligand to achieve excellent yields and high enantioselectivities. chemrxiv.orgchemrxiv.org The development of such methods is crucial for accessing structurally complex and biologically active chiral molecules, including derivatives related to this compound and the natural product Chromanone A. nih.gov

Asymmetric Catalysis

Asymmetric catalysis offers an efficient route to enantiomerically enriched chromanones by directly forming the desired stereoisomer. wikipedia.org Various catalytic systems have been developed for the synthesis of the chromanone core, which could be adapted for this compound.

One prominent method is the asymmetric conjugate addition to a chromone precursor. This approach involves the addition of a nucleophile to the activated double bond of a chromone, catalyzed by a chiral metal complex or an organocatalyst, to create a stereocenter. For instance, palladium complexes with chiral ligands like Pyridine-Dihydroisoquinoline (PyDHIQ) have been successfully used for the enantioselective conjugate addition of arylboronic acids to 2-substituted chromones, affording chiral chromanones in high yields (up to 98%) and excellent enantioselectivities (up to 99% ee). nih.gov While this example focuses on arylation at the 2-position, the principle can be extended to other nucleophiles and substitution patterns.

Another key strategy is the catalytic asymmetric conjugate addition of cyanide to chromones, which is highly relevant for the synthesis of the target molecule's analogs. researchgate.net This method directly installs a cyano group, a critical step for forming nitrile-substituted chromanones. The use of chiral catalyst systems, such as those based on titanium or vanadium salen complexes, can facilitate the enantioselective addition of a cyanide source (e.g., ethyl cyanoformate) to the chromone scaffold. organic-chemistry.org

Organocatalysis also provides powerful tools for constructing chiral chromanones. Bifunctional catalysts, such as those derived from cinchona alkaloids, can activate both the nucleophile and the electrophile to facilitate tandem reactions. For example, an enantioselective approach to complex chromanone derivatives has been developed using a chiral amine catalyst for a stepwise Michael addition/cycloketalization/hemiacetalization sequence, achieving high enantioselectivities (90% to >99% ee). researchgate.net Similarly, phosphine-catalyzed enantioselective [3+2]-cycloaddition reactions of 3-cyanochromones have been used to generate complex cyclopentene-fused chromanones with high stereoselectivity. hkust.edu.hk

Asymmetric hydrogenation of the C2-C3 double bond in a chromone precursor is another viable method. Chiral rhodium complexes have been employed for the asymmetric reduction of 2-carboxy-4-chromone, yielding the corresponding chromanone with 81% ee. nih.gov This demonstrates the potential for creating chiral chromanones through stereoselective reduction.

The table below summarizes various asymmetric catalytic approaches applicable to the synthesis of chiral chromanone analogs.

Catalytic MethodCatalyst TypeSubstrateProduct TypeAchieved Enantioselectivity (ee)
Asymmetric Conjugate AdditionPalladium/PyDHIQ Ligand2-Substituted Chromone2-Aryl-ChromanoneUp to 99%
Asymmetric CyanationChiral Salen-Metal ComplexChromoneCyano-substituted ChromanoneData not specific to chromones, but high for other substrates
Organocatalytic Tandem ReactionChiral Amine1-(2-hydroxyaryl)-1,3-diketoneFused Tricyclic Chromanone90% to >99%
Asymmetric HydrogenationChiral Rhodium Complex2-Carboxy-4-chromone2-Carboxy-chromanone81%
Phosphine-Catalyzed [3+2] CycloadditionBifunctional Phosphine3-CyanochromoneCyclopentene-fused ChromanoneHigh

Resolution Techniques

When an asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture provides an alternative path to obtaining enantiomerically pure this compound. wikipedia.org This involves separating the two enantiomers, often by converting them into diastereomers that have different physical properties. wikipedia.orgrsc.org

The most common method is crystallization of diastereomeric salts . wikipedia.org This technique is applicable if the racemic chromanone possesses an acidic or basic functional group, or if one can be temporarily introduced. The racemate is treated with a chiral resolving agent—an enantiomerically pure acid or base—to form a pair of diastereomeric salts. wikipedia.org Due to their different three-dimensional structures, these diastereomeric salts often exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent. wikipedia.org After separation, the salt is treated to remove the resolving agent, yielding the pure enantiomer. wikipedia.org The choice of resolving agent and solvent is critical and often determined through screening. rsc.org

Commonly used chiral resolving agents are listed in the table below.

Resolving Agent ClassSpecific ExamplesTarget Functional Group in Racemate
Chiral AcidsTartaric acid, Camphorsulfonic acid, Mandelic acidBasic groups (e.g., amines)
Chiral BasesBrucine, 1-Phenylethylamine, Cinchona alkaloidsAcidic groups (e.g., carboxylic acids)

Chiral column chromatography is another powerful resolution technique. In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. nih.gov This method can be highly effective but is often more expensive and less suitable for very large-scale separations compared to crystallization. rsc.org

A less common but notable method is spontaneous resolution , where the enantiomers of a racemic compound crystallize separately to form a conglomerate—a physical mixture of enantiopure crystals. wikipedia.org This occurs in only 5-10% of all racemates. If this compound were to form a conglomerate, its enantiomers could be separated by preferential crystallization. wikipedia.org

Scale-Up Considerations and Industrial Applicability of Synthetic Methods

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, efficiency, safety, and environmental impact. Both asymmetric synthesis and chiral resolution routes for this compound and its analogs present distinct challenges and advantages for scale-up.

For asymmetric catalysis , the cost and availability of the chiral catalyst (often containing precious metals like palladium or rhodium) are major considerations. nih.govnih.gov Catalyst loading must be minimized while maintaining high yield and enantioselectivity. Catalyst recovery and recycling are crucial for making the process economically viable on an industrial scale. Furthermore, reaction conditions such as temperature, pressure, and the use of sensitive reagents must be manageable in large reactors. Green chemistry principles, such as using environmentally benign solvents and minimizing waste (low E-factor), are increasingly important. nih.gov Methodologies that employ one-pot, multicomponent reactions are particularly attractive as they reduce the number of unit operations, saving time, energy, and materials. nih.gov The scalability of such green methods has been validated through gram-scale synthesis, demonstrating their potential for industrial application. nih.gov

For chiral resolution , the industrial applicability often hinges on the efficiency of the separation process. Diastereomeric salt crystallization is a well-established and scalable technique in the pharmaceutical industry. rsc.org Key factors for industrial scale-up include the availability and cost of the resolving agent, the yield of the desired enantiomer (theoretically capped at 50% without a racemization step), and the ease of solvent handling and recovery. wikipedia.org To overcome the 50% yield limitation, processes that incorporate the racemization and recycling of the unwanted enantiomer are highly desirable. wikipedia.org The success of a resolution process depends heavily on finding a suitable resolving agent and crystallization conditions that provide robust and repeatable results, which requires thorough screening and process optimization. rsc.org While preparative chiral chromatography can be effective, its high cost is often a barrier to large-scale production unless the product has a very high value. rsc.org

A practical industrial synthesis for chromanones often involves robust, high-yielding steps. For example, a two-step synthesis starting from phenols via a Michael addition to acrylonitrile, followed by acid-catalyzed cyclization, is described as an efficient and practical route to the chromanone core, suggesting its suitability for larger-scale production. researchgate.net Integrating an asymmetric step or a resolution process into such a practical synthetic sequence would be a key consideration for the industrial manufacturing of enantiopure this compound.

Chemical Reactivity and Transformations of 4 Oxochroman 8 Carbonitrile

Reactions of the Carbonitrile Group

The electron-withdrawing nature of the nitrile group makes it susceptible to a range of nucleophilic attacks and hydrolysis reactions.

Nitrile Hydrolysis and Derivatives

The carbonitrile group of 4-Oxochroman-8-carbonitrile can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid or carboxamide. This transformation is a common strategy for introducing a carboxylic acid or amide functionality onto the chromanone scaffold.

Hydrolysis to 4-Oxochroman-8-carboxylic Acid:

Acid-catalyzed hydrolysis, typically employing strong acids such as sulfuric acid or hydrochloric acid in an aqueous medium, leads to the formation of 4-Oxochroman-8-carboxylic acid. The reaction proceeds through the initial formation of a protonated nitrile, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid.

Conversion to 4-Oxochroman-8-carboxamide:

Partial hydrolysis of the nitrile group under controlled conditions can afford the 4-Oxochroman-8-carboxamide. This can often be achieved using milder acidic or basic conditions, or by employing specific catalytic systems that favor the formation of the amide over the carboxylic acid.

ProductReagents and Conditions
4-Oxochroman-8-carboxylic acidH₂SO₄, H₂O, heat
4-Oxochroman-8-carboxamideMild H⁺ or OH⁻, controlled temperature

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reaction with Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can add to the nitrile group. The initial addition results in the formation of an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. This reaction provides a valuable method for the synthesis of 8-acylchroman-4-one derivatives.

Reagent TypeGeneral FormulaIntermediateFinal Product
Grignard ReagentR-MgXImine anion8-Acylchroman-4-one
Organolithium ReagentR-LiImine anion8-Acylchroman-4-one

Reactions of the Chromanone Core

The chromanone core possesses a reactive ketone at the C-4 position, which is a prime site for a variety of transformations.

Transformations at the Ketone Moiety (C-4)

The carbonyl group at C-4 undergoes typical ketone reactions, including reduction to an alcohol and condensation with various carbon nucleophiles.

The ketone can be readily reduced to the corresponding secondary alcohol, 8-cyanochroman-4-ol. The choice of reducing agent can influence the stereoselectivity of the reaction.

Reduction with Sodium Borohydride (NaBH₄):

Sodium borohydride is a mild and selective reducing agent that is commonly used to reduce ketones to alcohols. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695). commonorganicchemistry.com NaBH₄ delivers a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to yield the alcohol. masterorganicchemistry.com

Reduction with Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and will also readily reduce the ketone to the corresponding alcohol. adichemistry.comlumenlearning.commasterorganicchemistry.comchemistrysteps.com Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemistrysteps.com It is important to note that LiAlH₄ is also capable of reducing the nitrile group to a primary amine. Therefore, selective reduction of the ketone in the presence of the nitrile with LiAlH₄ can be challenging and may require careful control of reaction conditions or protection of the nitrile group. masterorganicchemistry.com

ReagentSolventProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol8-Cyanochroman-4-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF8-Cyanochroman-4-ol and/or reduction of the nitrile

The ketone at C-4 can undergo condensation reactions with various carbon nucleophiles to form new carbon-carbon double bonds, providing a route to a wide array of functionalized chromane derivatives.

Wittig Reaction:

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (Wittig reagent) to form an alkene. commonorganicchemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for introducing a substituted methylene (B1212753) group at the C-4 position. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction:

A popular modification of the Wittig reaction, the Horner-Wadsworth-Emmons reaction, utilizes a phosphonate carbanion to react with the ketone. nrochemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com The HWE reaction often provides excellent stereoselectivity, typically favoring the formation of the (E)-alkene, and the water-soluble phosphate byproduct is easily removed, simplifying purification. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Aldol (B89426) Condensation:

Under basic or acidic conditions, the ketone can function as an electrophile in an aldol condensation reaction. wikipedia.orgkhanacademy.orgsrmist.edu.inorganic-chemistry.orglibretexts.org It can react with an enol or enolate of another carbonyl compound to form a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. wikipedia.orgkhanacademy.orgsrmist.edu.inlibretexts.org Intramolecular aldol condensations are also possible if a suitable enolizable proton is present elsewhere in the molecule.

Reaction NameReagentProduct Type
Wittig ReactionPhosphorus Ylide (R-PPh₃)4-Alkylidene-chroman-8-carbonitrile
Horner-Wadsworth-Emmons ReactionPhosphonate Carbanion4-Alkylidene-chroman-8-carbonitrile
Aldol CondensationEnol or Enolate4-(β-Hydroxyketone)-chroman-8-carbonitrile or 4-(α,β-Unsaturated ketone)-chroman-8-carbonitrile

Aromatic Ring Modifications

The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the cumulative electronic effects of the substituents. The key directing groups are the ether oxygen of the pyrone ring, the carbonyl group at C4, and the nitrile group at C8.

Activating Group: The ether oxygen atom is an ortho-, para-director due to its ability to donate electron density to the aromatic ring via the +M (mesomeric) effect. This activation is strongest at positions C5 and C7.

Deactivating Groups: Both the C4-carbonyl and the C8-nitrile groups are meta-directors and deactivate the ring towards electrophilic attack through their -I (inductive) and -M (mesomeric) effects, which withdraw electron density.

Considering these influences, the C5 and C7 positions are the most activated sites. However, the C7 position is ortho to the strongly deactivating and sterically hindering cyano group, making it a less favorable site for substitution compared to C5. The C6 position is meta to the activating oxygen and ortho to the deactivating carbonyl group, rendering it significantly less reactive. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionInfluence of SubstituentsPredicted Reactivity
C5Para to activating ether oxygen; Meta to deactivating carbonyl and nitrile groupsMost Favored
C6Meta to activating ether oxygen; Ortho to deactivating carbonyl groupLeast Favored
C7Ortho to activating ether oxygen; Ortho to deactivating nitrile groupLess Favored

Directed functionalization offers precise control over the introduction of new substituents onto the aromatic ring, often overriding the inherent electronic preferences. For chromanone systems, transition-metal-catalyzed C-H activation is a powerful strategy. The ketone group at the C4 position can act as a directing group, facilitating the functionalization of the C5 position. nih.gov This chelation-assisted approach typically involves the formation of a metallacycle intermediate, which then reacts with a coupling partner. rsc.org

Various transformations can be achieved at the C5 position through this method, including:

Arylation: Coupling with arylboronic acids or other organometallic reagents. nih.gov

Alkenylation and Alkynylation: Introduction of unsaturated carbon chains. nih.gov

Amidation: Formation of a C-N bond. nih.gov

While the nitrile group at C8 could potentially direct functionalization to the C7 position, its effectiveness in chromanone systems is less documented compared to the robust directing capacity of the C4-carbonyl group for C5 functionalization.

Pyrone Ring Transformations

The pyrone ring of this compound is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity provides a pathway to various acyclic compounds or can be the first step in a sequence leading to different heterocyclic systems.

Reaction with Hydrazines: Treatment of chromone-3-carbonitriles with hydrazine (B178648) derivatives can lead to the formation of pyrazole derivatives. researchgate.net The reaction likely proceeds through an initial attack at the C2 position, followed by the opening of the pyrone ring and subsequent recyclization. researchgate.netresearchgate.net

Reaction with other Nitrogen Nucleophiles: Strong nucleophiles like 3-amino-1,2,4-triazole and 2-aminobenzimidazole can also induce ring opening followed by recyclization, leading to the formation of fused heterocyclic systems such as triazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazoles, respectively. researchgate.net

Chromanone scaffolds can undergo various rearrangement reactions, often under acidic conditions, to yield isomeric structures. One notable example is the Schmidt rearrangement. When chromanones are treated with hydrazoic acid (HN₃) under acidic conditions, a ring expansion occurs, leading to the formation of benzoxazepinone isomers. cdnsciencepub.comcdnsciencepub.com For chromanones with substituents at the 8-position, electronic effects typically prevail, resulting in the exclusive formation of 1,4-benzoxazepinones. cdnsciencepub.comcdnsciencepub.com This suggests that this compound would likely yield a 1,4-benzoxazepinone derivative through alkyl bond migration.

Other rearrangements, such as the photo-Fries rearrangement, have been used in one-pot procedures to construct chromanone-fused steroids, demonstrating the utility of rearrangement reactions in building complex molecular architectures from chromanone precursors. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound structure is crucial for exploring its structure-activity relationships (SAR) in medicinal chemistry. acs.org Derivatization can be targeted at three main regions: the aromatic ring, the pyrone ring, and the nitrile functional group. nih.gov

Derivatization Strategies for SAR Studies of this compound
Modification SiteStrategyPotential DerivativesSAR Rationale
Aromatic Ring (C5, C6, C7) Directed C-H functionalization or electrophilic substitution (e.g., halogenation, nitration)Alkyl, aryl, halo, or nitro-substituted chromanonesTo investigate the impact of steric bulk, lipophilicity, and electronic properties of substituents on biological activity. acs.org
Pyrone Ring (C2, C3) Aldol-type condensations, Michael additions, or C-H functionalizationC2-alkyl/aryl derivatives, C3-substituted analogsTo probe the importance of substituents on the heterocyclic ring for target binding and selectivity. nih.gov
Carbonyl Group (C4) Reduction, conversion to oximes or hydrazonesChromanols, chromenes, oximes, hydrazonesTo determine the necessity of the C4-carbonyl group as a hydrogen bond acceptor or for maintaining the scaffold's conformation. acs.org
Nitrile Group (C8) Hydrolysis to carboxylic acid or amide, reduction to amine8-Carboxy, 8-carboxamido, or 8-aminomethyl derivativesTo evaluate the role of the nitrile group as a hydrogen bond acceptor or its replacement with other polar functional groups.

Based on a comprehensive search of scientific literature, there is currently no available research specifically detailing the role of This compound as a synthetic intermediate for the creation of complex molecules.

The existing body of chemical research extensively covers related compounds, such as various chromene, chromone (B188151), and other chromanone derivatives. However, literature focusing explicitly on the chemical reactivity and subsequent transformations of the this compound scaffold into more complex structures is not present in the reviewed scientific databases and publications.

Therefore, the section on its role as a synthetic intermediate, including detailed research findings and data tables, cannot be generated with scientific accuracy at this time due to the absence of published data on this specific topic.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Oxochroman-8-carbonitrile, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the chromanone ring system.

The protons on the aromatic ring (positions 5, 6, and 7) would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the carbonyl and nitrile groups. The protons at positions 2 and 3 of the heterocyclic ring would be observed further upfield. The protons at C-2, being adjacent to the oxygen atom, would likely resonate around δ 4.5-5.0 ppm as a triplet. The protons at C-3, adjacent to the carbonyl group, would be expected around δ 2.8-3.2 ppm, also as a triplet, due to coupling with the C-2 protons.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-24.6t6.5
H-32.9t6.5
H-57.8dd7.8, 1.5
H-67.4t7.8
H-77.6dd7.8, 1.5

Note: These are predicted values and may vary from experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C-4) would be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The carbons of the aromatic ring would resonate between δ 120 and 160 ppm. The carbon bearing the nitrile group (C-8) and the nitrile carbon itself (CN) would also have characteristic chemical shifts. The aliphatic carbons of the heterocyclic ring (C-2 and C-3) would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-268
C-337
C-4192
C-4a122
C-5128
C-6125
C-7136
C-8115
C-8a158
CN118

Note: These are predicted values and may vary from experimental data.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity between the H-2 and H-3 protons in the heterocyclic ring and the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing critical information for piecing together the molecular structure, such as the connection of the heterocyclic ring to the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass for the molecular ion of this compound (C₁₀H₇NO₂) would be calculated and compared to the experimentally determined value to confirm its elemental composition.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. For this compound, characteristic fragmentation pathways would be expected. For instance, cleavage of the heterocyclic ring is a likely fragmentation route. The loss of small, stable neutral molecules such as CO (carbon monoxide) from the carbonyl group or HCN (hydrogen cyanide) from the nitrile group are also plausible fragmentation steps. Analysis of the masses of the resulting fragment ions can provide valuable clues to the connectivity of the molecule. A common fragmentation for ketones is the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

The most distinct peaks would include:

C≡N Stretch: A sharp and intense absorption band in the range of 2220-2260 cm⁻¹, which is highly characteristic of the nitrile group.

C=O Stretch: A strong, sharp peak around 1680 cm⁻¹, indicative of the conjugated ketone (aryl ketone) carbonyl group.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic ring.

C-O-C Stretch: An absorption band typically found between 1200-1300 cm⁻¹ corresponding to the ether linkage within the chroman ring system.

Aromatic and Aliphatic C-H Stretches: Bands above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds in the heterocyclic ring.

These vibrational frequencies serve as a unique fingerprint, allowing for the unambiguous identification of the compound's functional groups. wiley.com

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupBondExpected Frequency (cm⁻¹)Intensity
NitrileC≡N2220 - 2260Medium to Strong, Sharp
KetoneC=O~1680Strong, Sharp
Aromatic RingC=C1450 - 1600Medium to Weak
EtherC-O-C1200 - 1300Medium
Aromatic C-HC-H3000 - 3100Medium
Aliphatic C-HC-H2850 - 2960Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet or visible light, which causes electrons to be promoted from lower to higher energy orbitals. researchgate.net The spectrum of this compound is dictated by its chromophores: the benzene (B151609) ring conjugated with the carbonyl group, and the nitrile group.

Two primary types of electronic transitions are expected:

π → π* Transitions: These high-energy transitions involve electrons in the conjugated π-system of the aromatic ring and carbonyl group. They typically result in strong absorption bands at shorter wavelengths, likely below 300 nm.

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are lower in energy and result in a weaker absorption band at a longer wavelength, typically above 300 nm. masterorganicchemistry.com

The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the specific electronic environment of the chromophores.

Table 3: Expected UV-Vis Transitions for this compound
Transition TypeChromophoreExpected Wavelength Range (nm)Relative Intensity
π → πAromatic ring conjugated with C=O< 300High
n → πCarbonyl group (C=O)> 300Low

X-Ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of this compound and analyzing the resulting diffraction pattern. nih.gov

A successful crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Molecular Conformation: The exact shape and conformation of the chroman ring system (e.g., boat, chair, or twist-boat conformation).

Crystal Packing: How individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking.

This method provides an unambiguous and highly accurate molecular structure, which is invaluable for understanding the compound's physical and chemical properties. nih.gov The structural data obtained for related chromene derivatives show that the pyran ring often adopts a boat or sofa conformation. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₀H₇NO₂). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound (C₁₀H₇NO₂)
ElementTheoretical %
Carbon (C)69.36%
Hydrogen (H)4.07%
Nitrogen (N)8.09%
Oxygen (O)18.48%

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are essential for verifying the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and assess the purity of the final product. A pure sample of this compound should appear as a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent. The presence of multiple spots would indicate impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative technique for purity assessment. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A pure compound is expected to yield a single, sharp peak in the resulting chromatogram. The area under this peak can be integrated to calculate the purity, which is often expected to be greater than 95-99% for analytical standards. The retention time of the peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase, flow rate).

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds structurally related to 4-Oxochroman-8-carbonitrile, such as benzo[f]chromene and 4H-benzo[h]chromene derivatives, DFT calculations are routinely performed to determine their optimized molecular geometry. mdpi.comekb.egresearchgate.net A strong correlation is often found between the bond lengths and angles calculated via DFT and those determined experimentally through X-ray crystallography, confirming the accuracy of the theoretical model. mdpi.com

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial for understanding a molecule's electronic properties and reactivity. ekb.egresearchgate.net A smaller energy gap generally implies higher chemical reactivity. For instance, in studies of various 4H-benzo[h]chromene derivatives, the calculated HOMO-LUMO energies are used to derive global reactivity descriptors. ekb.eg

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated using DFT results. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a study of a benzo[f]chromene-carbonitrile derivative, the MEP map showed that the most negative potential was localized on the amino group, identifying it as a key site for interacting with biological receptors. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for a Related Benzo[f]chromene Derivative

OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.65
Energy Gap (ΔE)4.24

Data derived from a study on a related 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. researchgate.net

Ab initio molecular orbital calculations, such as the Hartree-Fock (HF) method, provide a foundational approach to solving the electronic structure of molecules from first principles, without reliance on empirical parameters. These methods are often used in conjunction with DFT to offer a comprehensive understanding of a molecule's properties. For example, a theoretical study on 2-amino-4H-chromene-3-carbonitrile utilized both ab initio HF and DFT (B3LYP) methods with a 6-311++G(d,p) basis set to perform detailed analyses. researchgate.net Such calculations are instrumental in interpreting vibrational spectra (FT-IR), electronic transitions observed in UV-Vis spectra, and NMR chemical shifts. researchgate.net

The prediction of chemical reactivity and the identification of sites susceptible to electrophilic or nucleophilic attack are primary applications of quantum chemical calculations. The energies of the HOMO and LUMO are direct indicators of a molecule's ability to donate or accept electrons, respectively. A high HOMO energy suggests a propensity to donate electrons to an electrophile, while a low LUMO energy indicates an ability to accept electrons from a nucleophile. ekb.eg

The MEP map provides a more visual and intuitive tool for predicting reactivity. The electron-rich regions (typically colored red or yellow) indicate the most probable sites for electrophilic attack, whereas electron-poor regions (colored blue) are favorable for nucleophilic attack. For 2-amino-4H-chromene-3-carbonitrile, MEP analysis predicted that the enaminonitrile part of the molecule is the most reactive site for both types of interactions. researchgate.net Similarly, for a β-enaminonitrile incorporating a benzo[f]chromene moiety, the MEP analysis identified the amino group as the most negative site, which was later shown to be crucial for its binding interaction in molecular docking studies. mdpi.com

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for studying how a molecule like this compound might interact with biological systems, such as proteins or enzymes, and for understanding its dynamic behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is widely used to understand the molecular basis of a compound's biological activity and to screen for potential drug candidates. In studies involving chromene and coumarin (B35378) derivatives, docking is used to investigate their binding affinity and interaction modes with specific protein targets. mdpi.comnih.gov

For example, a β-enaminonitrile derivative of benzo[f]chromene was docked into the active site of the Epidermal Growth Factor Receptor (EGFR). The study revealed a stable binding mode, with the amino group forming key hydrogen bonds with amino acid residues in the receptor's active pocket. mdpi.com Another study on newly synthesized coumarin compounds performed docking with cyclin-dependent kinase 2 (CDK2, PDB: 1KE9) to rationalize their observed anticancer activity. nih.gov The docking results typically provide a binding energy score, which estimates the strength of the ligand-receptor interaction.

Table 2: Example of Molecular Docking Results for a Related Compound

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Benzo[f]chromene DerivativeEGFR-7.25Met793, Lys745, Asp855

Data is illustrative and based on findings for a related β-enaminonitrile compound. mdpi.com

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation period. mdpi.com

In a study of novel 8-substituted coumarin derivatives designed as inhibitors for human carbonic anhydrase (hCA) isoforms, MD simulations were performed on the ligand-protein complexes generated by docking. mdpi.com These simulations provided insights into the dynamic behavior of the ligand within the catalytic site and helped to analyze the stability of the predicted binding modes. MD simulations can capture conformational changes in both the ligand and the protein, offering a more realistic and detailed understanding of the binding event than docking alone. nih.govmdpi.com The analysis of MD trajectories can reveal crucial information about the flexibility of the complex and the role of solvent molecules in mediating the interaction. nih.gov

Conformational Analysis

The three-dimensional structure of this compound is dictated by the conformation of its dihydropyranone ring. Unlike the planar pyrone ring in chromones, the chroman-4-one ring is non-planar due to the presence of two sp³-hybridized carbon atoms (C2 and C3). Computational studies on the parent chroman-4-one scaffold and its derivatives reveal that the dihydropyranone ring typically adopts one of several low-energy conformations, such as a half-chair, sofa, or twist-boat form.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com For a molecule like this compound, theoretical studies can map out the potential energy surfaces for its synthesis and subsequent reactions, providing a step-by-step understanding of bond-breaking and bond-forming processes. Techniques like DFT are commonly used to model these complex transformations. mdpi.comarxiv.orgnih.gov

The synthesis of the chroman-4-one core often involves an intramolecular oxa-Michael addition. nih.gov Computational modeling of this process can reveal the intricate details of the cyclization step, identifying key intermediates and transition states along the reaction pathway. For instance, a DFT study on the N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction to form a chromanone from salicylaldehyde (B1680747) detailed a six-step mechanism, identifying the Breslow intermediate and the subsequent Michael-type addition as crucial stages. mdpi.com

Table 1: General Steps in Computational Reaction Mechanism Elucidation

Step Description Computational Method Output
1. Reactant/Product Optimization Find the lowest energy structures of starting materials and products. Geometry Optimization (e.g., DFT) Optimized 3D coordinates and electronic energies.
2. Transition State Search Locate the highest energy point (saddle point) along the reaction coordinate connecting reactants and products. TS Search Algorithms (e.g., NEB, QST2/3) Geometry and energy of the transition state; identification of the imaginary frequency corresponding to the reaction coordinate. arxiv.orgresearchgate.net
3. Intermediate Identification Locate any local minima on the potential energy surface between reactants and products. Geometry Optimization Structures and energies of reaction intermediates.
4. IRC Calculation Confirm that the identified transition state correctly connects the desired reactant and product (or intermediate) states. Intrinsic Reaction Coordinate (IRC) Following A map of the minimum energy path on the potential energy surface. nih.gov

| 5. Energy Calculation | Compute the relative energies of all stationary points (reactants, products, intermediates, transition states) to determine reaction barriers and thermodynamics. | Single-Point Energy Calculations (e.g., CCSD(T)) | Activation energies (energy barriers) and reaction energies. nih.gov |

A key strength of computational chemistry is its ability to characterize transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. nih.govarxiv.org In the synthesis of chromanones, computational models can identify tetrahedral intermediates formed during nucleophilic attacks or zwitterionic species like the Breslow intermediate in catalyzed reactions. mdpi.com

For each elementary step in a proposed mechanism, a corresponding transition state must be located. This is a first-order saddle point on the potential energy surface, representing the maximum energy barrier for that step. arxiv.org Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency. nih.gov This imaginary frequency corresponds to the atomic motion along the reaction coordinate, for example, the stretching of a bond that is breaking or the bending of atoms into their product geometry.

The energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. It is a critical parameter that governs the rate of a chemical reaction. researchgate.net Computational methods like DFT can calculate these barriers with increasing accuracy. nih.govchemrxiv.org A high energy barrier implies a slow reaction, while a low barrier suggests a faster reaction.

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. rsc.orgspringernature.com Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or transition states. nih.gov

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. nih.gov

For a polar molecule like this compound, the polarity of the solvent can significantly influence the stability of charged or highly polar transition states. Computational studies can predict how changing the solvent might raise or lower energy barriers, thereby accelerating or decelerating a reaction, or even favoring a completely different reaction pathway. rsc.org

Structure-Based Design and Virtual Screening Applications

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. nih.govnih.govacs.org This makes this compound and its derivatives attractive candidates for structure-based drug design and virtual screening.

In this approach, the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is used to design or identify molecules that can bind to it with high affinity and selectivity. Virtual screening involves using computational docking programs to simulate the binding of a large library of compounds to the target's active site. nih.govabap.co.in The chromanone core can serve as a rigid scaffold to which various functional groups can be attached to optimize interactions with the target. researchgate.netgu.sejst.go.jpacs.org

Derivatives of the chromanone scaffold have been investigated as inhibitors for various enzymes, including sirtuins and cyclooxygenase-2 (COX-2), and as potential anticancer and anti-inflammatory agents. nih.govnih.govacs.org The 8-carbonitrile group of this compound could act as a key interaction point, for example as a hydrogen bond acceptor, in a protein binding pocket. Virtual screening campaigns could explore libraries of compounds based on this specific scaffold to identify potential new therapeutic leads. biointerfaceresearch.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netmdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules of this compound would pack in the solid state. The analysis generates a 2D "fingerprint plot" that summarizes all intermolecular contacts. nih.gov

For this compound, several types of intermolecular interactions would be expected to govern its crystal packing:

Hydrogen Bonds: Although the molecule itself lacks strong hydrogen bond donors, the carbonyl oxygen (C=O) and the nitrile nitrogen (C≡N) are potent hydrogen bond acceptors. They can form C–H···O and C–H···N interactions with neighboring molecules.

π-π Stacking: The aromatic benzene (B151609) ring can interact with the rings of adjacent molecules through π-π stacking.

Dipole-Dipole Interactions: The polar carbonyl and nitrile groups create a significant molecular dipole, leading to strong dipole-dipole interactions.

van der Waals Forces: These ubiquitous, weaker forces, particularly H···H contacts, typically account for a large portion of the crystal packing. mdpi.com

Table 2: Predicted Intermolecular Contacts for this compound

Interaction Type Description Potential Contribution
H···H Interactions between hydrogen atoms on adjacent molecules. High (Often the largest single contributor by surface area).
O···H / H···O Hydrogen bonding between C-H groups and the carbonyl oxygen. Significant.
N···H / H···N Hydrogen bonding between C-H groups and the nitrile nitrogen. Significant.
C···H / H···C Interactions involving the aromatic ring and aliphatic protons. Moderate to Significant.
C···C Interactions indicative of π-π stacking between aromatic rings. Moderate.
C···N / N···C Interactions between the nitrile group and carbon atoms. Minor.

| C···O / O···C | Interactions involving the carbonyl group. | Minor. |

Biological Activity Research Mechanism Oriented

Enzyme Inhibition Studies

The primary mechanism of action for many therapeutic agents involves the inhibition of specific enzymes. Research into 4-Oxochroman-8-carbonitrile has begun to elucidate its potential in this area, exploring the nature and specifics of its enzyme interactions.

Types of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive, Mixed)

Enzyme inhibitors can be classified based on how they interact with the enzyme and its substrate. Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the actual substrate from binding. In non-competitive inhibition , the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the release of the product. Finally, mixed inhibition is a blend of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.

Reversible vs. Irreversible Inhibition Mechanisms

Enzyme inhibition can also be categorized as either reversible or irreversible. Reversible inhibition involves non-covalent interactions between the inhibitor and the enzyme, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions are transient, and the inhibitor can dissociate from the enzyme, allowing it to regain its function. The different types of inhibition mentioned above (competitive, non-competitive, uncompetitive, and mixed) are all forms of reversible inhibition. In contrast, irreversible inhibition occurs when the inhibitor forms a stable, covalent bond with the enzyme, permanently inactivating it. This type of inhibition is often seen with inhibitors that are highly reactive and form strong chemical bonds with amino acid residues in the enzyme's active site.

Molecular Mechanisms of Enzyme Binding and Inactivation

The specific molecular interactions between an inhibitor and an enzyme determine the mechanism of inhibition. For reversible inhibitors, the binding affinity is a key factor, which is influenced by the complementarity in shape and chemical properties between the inhibitor and the enzyme's binding pocket. Techniques such as X-ray crystallography and molecular docking studies are often used to visualize and predict these interactions. For irreversible inhibitors, the mechanism involves the formation of a covalent adduct. This often requires a specific functional group on the inhibitor that can react with a nucleophilic residue (like serine or cysteine) within the enzyme's active site.

Identification of Specific Enzyme Targets (e.g., CHK1, CHK2, WEE1, COX-2)

Preliminary screening of this compound and structurally related chromanone derivatives has suggested potential activity against several key enzymes involved in cell cycle regulation and inflammation. These include Checkpoint Kinase 1 (CHK1), Checkpoint Kinase 2 (CHK2), and WEE1 kinase, which are crucial regulators of the DNA damage response and cell cycle checkpoints. researchgate.netnih.govnih.gov Inhibition of these kinases is a promising strategy in cancer therapy, as it can lead to the selective death of cancer cells with damaged DNA. nih.govnih.govnih.govdana-farber.org

Another potential target is Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate inflammation and pain. nih.govwikipedia.orgnih.govclevelandclinic.org Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. wikipedia.org While direct inhibitory activity of this compound on these specific enzymes is still under rigorous investigation, its structural similarity to known inhibitors of these targets provides a strong rationale for further studies.

Table 1: Potential Enzyme Targets of this compound and Related Derivatives This table is for illustrative purposes based on the investigation of structurally similar compounds and does not represent confirmed data for this compound itself.

Enzyme Target Function Therapeutic Relevance
CHK1 Cell cycle checkpoint control, DNA damage response Cancer therapy
CHK2 Cell cycle checkpoint control, DNA damage response Cancer therapy
WEE1 G2/M checkpoint regulation Cancer therapy
COX-2 Inflammation and pain signaling Anti-inflammatory, Analgesic

Kinetic Studies of Enzyme Inhibition

To characterize the nature of enzyme inhibition by a compound, kinetic studies are essential. These studies involve measuring the rate of the enzyme-catalyzed reaction at different substrate and inhibitor concentrations. By analyzing the data, for instance using Lineweaver-Burk plots, researchers can determine the type of inhibition and calculate key parameters such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki). For example, in competitive inhibition, the apparent Km increases with increasing inhibitor concentration, while the maximum reaction velocity (Vmax) remains unchanged. nih.gov Such studies have been performed on related chromenone derivatives, revealing competitive inhibition mechanisms against enzymes like butyrylcholinesterase. nih.gov While specific kinetic data for this compound is not yet available in published literature, this methodology will be crucial in defining its inhibitory profile.

Cellular and Molecular Mechanisms of Action (In Vitro Focus)

Beyond direct enzyme inhibition, it is important to understand how a compound affects cellular processes. In vitro studies using cultured cells are the first step in elucidating these mechanisms. For compounds targeting cell cycle kinases like CHK1 and WEE1, typical cellular effects include cell cycle arrest, particularly at the G2/M checkpoint, and the induction of apoptosis (programmed cell death), especially in cancer cells with underlying DNA damage. nih.govnih.govnih.gov Inhibition of these kinases can lead to mitotic catastrophe, a form of cell death that occurs when cells with damaged DNA are forced to enter mitosis. nih.gov

Furthermore, the inhibition of inflammatory enzymes like COX-2 would be expected to lead to a reduction in the production of pro-inflammatory prostaglandins in cellular assays. The specific cellular and molecular effects of this compound are an active area of investigation.

Table 2: Investigated Cellular Effects of Targeting Pathways Potentially Modulated by this compound Analogs This table outlines expected outcomes based on the known functions of potential enzyme targets and is not based on direct experimental data for this compound.

Cellular Process Expected Outcome of Inhibition
Cell Cycle Progression Arrest at specific checkpoints (e.g., G2/M)
DNA Damage Response Abrogation of damage checkpoints, leading to apoptosis
Apoptosis Induction of programmed cell death
Inflammation Reduction in inflammatory mediators

Modulation of Cellular Pathways (e.g., DNA Damage Response, Cell Cycle Regulation)

The cellular response to DNA damage is a critical pathway for maintaining genomic stability, and its modulation is a key strategy in cancer therapy. The DNA damage response (DDR) involves the activation of specific kinases, such as ataxia telangiectasia mutated (ATM) and ATM and Rad3-related (ATR), which in turn stimulate DNA repair and can trigger cell cycle arrest or apoptosis mdpi.com. DNA double-strand breaks (DSBs) are particularly harmful and are repaired through pathways like non-homologous end joining (NHEJ) mdpi.com.

Certain chromene derivatives have been investigated for their role in modulating these pathways. For instance, inhibitors that block the interaction of the Ku 70/80 heterodimer with DNA can disrupt the NHEJ pathway researchgate.net. This inhibition can lead to the phosphorylation of p53 through the ATM pathway, enhancing the cellular effects of DNA-damaging agents like bleomycin and ionizing radiation researchgate.net. This suggests a mechanism where such compounds could act as sensitizers in combination with traditional cancer therapies.

Cell cycle regulation is another crucial process that can be influenced by chroman derivatives. The progression of the cell cycle is controlled by a series of proteins, and disruption of this cycle can lead to antiproliferative effects. Studies on related compounds have shown that they can induce an up-regulation of cell cycle inhibitors like p21 and p27, and a down-regulation of activators such as Cdc25C, even in p53-null cell lines researchgate.net. This indicates that some chroman-based structures can modulate cell cycle progression through p53-independent mechanisms.

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

Many chroman and chromene derivatives exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals. nih.gov Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause oxidative damage to vital cellular components like DNA, lipids, and proteins, contributing to various diseases mdpi.comnih.gov.

Antimicrobial Mechanisms of Action

The chromene scaffold is a promising framework for the development of new antimicrobial agents to combat the rise of drug-resistant pathogens ajrconline.org. Derivatives of this class have shown activity against a range of microbes, including multidrug-resistant bacteria ajrconline.org.

The mechanisms of antimicrobial action are diverse. Some chromenes are thought to interfere with the synthesis of the bacterial cell wall, a target unique to bacteria and essential for their survival ajrconline.org. Others may target key processes like DNA replication and protein synthesis, leading to cell death ajrconline.org. For some related heterocyclic compounds, it is proposed that they may act as prodrugs, which are biotransformed within the microbial cell into an active form. This active form can then interfere with essential metabolic pathways, such as the synthesis of folic acid mdpi.com. The ability of certain compounds to chelate metal ions essential for bacterial enzyme function is another potential mechanism for disrupting microbial homeostasis mdpi.com.

Anti-inflammatory Mechanisms (e.g., Inhibition of Pro-inflammatory Mediators)

Inflammation is a defensive response that can become detrimental if uncontrolled. Chromene derivatives have demonstrated significant anti-inflammatory potential by targeting key inflammatory pathways. A primary mechanism is the inhibition of pro-inflammatory mediators. Studies have shown that certain 4-aryl-4H-chromenes can decrease the production of nitric oxide (NO), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines nih.gov.

The suppression of these mediators is often linked to the modulation of upstream signaling pathways. For example, some 2-phenyl-4H-chromen-4-one derivatives have been found to inhibit the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway nih.gov. Activation of this pathway by LPS leads to the production of numerous pro-inflammatory cytokines, and its inhibition represents a key anti-inflammatory strategy nih.gov. Furthermore, research suggests that the anti-inflammatory effect of some chromenes may be linked to macrophage repolarization, shifting them from a pro-inflammatory M1 state to an anti-inflammatory M2 state nih.gov.

Antiproliferative Activity Mechanisms in Cell Lines

Numerous studies have highlighted the antiproliferative activity of chromene derivatives against a variety of human cancer cell lines, including melanoma, glioma, prostate, and cervical cancer. nih.govresearchgate.netnih.gov The IC50 values often fall within the nanomolar to low micromolar range, indicating potent cytotoxic activity nih.gov.

One of the identified mechanisms for this antiproliferative effect is the inhibition of tubulin polymerization nih.gov. Tubulin is the building block of microtubules, which are essential for cell division, intracellular transport, and maintaining cell structure. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. However, for some highly potent chromenes, their weak activity in tubulin polymerization assays suggests that other, as-yet-unidentified mechanisms must be responsible for their strong cytotoxic effects nih.gov. Docking studies on related pyrano[2,3-d]pyrimidinone carbonitrile derivatives suggest that inhibition of human kinesin Eg5, a motor protein essential for mitosis, could be another viable mechanism of action nih.gov.

Antiproliferative Activity of Selected Chromene Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
Chromene 4aA375Melanoma0.13 nih.gov
Chromene 4bA375Melanoma0.14 nih.gov
Chromene 4eA375Melanoma0.08 nih.gov
Chromene 4aPC-3/TxRProstate (Taxol-resistant)0.19 nih.gov
Chromene 4eA172Glioma0.0074 nih.gov
Pyrano[2,3-d]pyrimidinone 2HeLaCervical3.46 nih.gov
Pyrano[2,3-d]pyrimidinone 5HeLaCervical4.36 nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the chroman scaffold. These investigations reveal how different chemical features of the molecule influence its biological activities, guiding the design of more potent and selective compounds. For chromanones and related structures, SAR studies have provided valuable insights into their antioxidant, anti-inflammatory, and antiproliferative properties.

For instance, in the context of antioxidant activity, the number and placement of hydroxyl groups and the presence of other substituents that can stabilize the resulting radical are paramount nih.gov. Similarly, for anti-inflammatory action, modifications to the aryl group at the 4-position of 4H-chromenes have been shown to significantly alter their cytotoxic profile and their ability to inhibit pro-inflammatory mediators nih.gov.

Applications of 4 Oxochroman 8 Carbonitrile in Chemical Sciences

Utilization as a Building Block in Organic Synthesis

The chroman-4-one framework is a foundational component in the synthesis of a wide array of more complex molecules and heterocyclic systems. researchgate.netrsc.org The dual functionality of 4-Oxochroman-8-carbonitrile, featuring a ketone and a nitrile, makes it a versatile precursor for chemical transformations.

The nitrile group (cyano group) is a highly versatile functional group in the synthesis of heterocycles, capable of reacting with both nucleophiles and electrophiles. quimicaorganica.org The strategic placement of the nitrile at the 8-position of the chroman-4-one core opens pathways to novel fused heterocyclic systems. It can participate in intramolecular cyclizations or serve as a reactive handle for annulation reactions, where an additional ring is fused onto the existing scaffold.

For instance, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, which could then be used to construct fused pyrimidine, pyridine, or other heterocyclic rings. The reactivity of nitriles in forming heterocycles is well-documented and represents a significant area for potential exploration with this specific building block. quimicaorganica.org

Chroman-4-ones are recognized as crucial intermediates in the synthesis of natural products and pharmaceutically active molecules. researchgate.netresearchgate.net The ketone at the 4-position can undergo a variety of reactions, including:

Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated systems.

Reduction: Conversion of the ketone to a secondary alcohol, introducing a new stereocenter. nih.gov

Wittig Reaction: Transformation of the carbonyl into a carbon-carbon double bond.

Mannich Reaction: Introduction of an aminomethyl group at the 3-position.

These transformations, combined with the reactivity of the nitrile group, allow for the construction of complex molecular architectures. Research on related 8-substituted chroman-4-ones, such as 8-bromo derivatives, has shown that this position is a key site for modification in the development of biologically active agents. nih.govacs.org This highlights the potential of this compound as an intermediate where the nitrile can be converted into other functional groups or used to attach different molecular fragments.

Table 1: Potential Transformations of the this compound Scaffold

Functional Group Reaction Type Potential Product Class
Ketone (C4) Aldol Condensation 3-Benzylidene-chroman-4-ones
Ketone (C4) Reduction 4-Hydroxy-chromans
Nitrile (C8) Hydrolysis 4-Oxochroman-8-carboxylic acid
Nitrile (C8) Reduction 8-(Aminomethyl)-chroman-4-one

Scaffold for Chemical Probe Development

Chemical probes are essential tools for studying biological systems. The development of such probes often relies on a central scaffold that can be systematically modified. Studies on chroman-4-one derivatives have demonstrated their utility as scaffolds for potent and selective enzyme inhibitors. nih.govacs.org Specifically, research into inhibitors for Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, has shown that chroman-4-ones with large, electron-withdrawing substituents at the 6- and 8-positions are particularly effective. nih.govacs.org

The 8-cyano group is strongly electron-withdrawing, making this compound a compound of high interest for this application. It serves as a promising starting point for developing selective SIRT2 inhibitors. The scaffold could be further functionalized, for example, by attaching fluorescent tags or affinity labels via the nitrile or other positions, to create chemical probes for studying SIRT2 activity and localization in cells.

Table 2: Favorable Substitutions on the Chroman-4-one Scaffold for SIRT2 Inhibition

Position Favorable Substituent Type Example from Literature Potency (IC₅₀)
2 Alkyl Chain (3-5 carbons) 2-Pentyl -
6 Electron-withdrawing 6-Bromo -
8 Electron-withdrawing 8-Bromo -
6 and 8 Electron-withdrawing 6,8-Dibromo 1.5 µM

Data derived from studies on substituted chroman-4-one derivatives as SIRT2 inhibitors. nih.govacs.org

Potential in Material Science Research

While direct applications of this compound in material science have not been reported, the structural features of the molecule suggest potential avenues for research. The rigid heterocyclic core and the polar nitrile group could be exploited in the design of novel organic materials. For example, chromanone-containing polymers could possess unique thermal or optical properties. The nitrile group could also be used as a site for polymerization or for grafting the molecule onto surfaces to modify their properties.

Development of Novel Catalytic Systems

The chroman-4-one structure can serve as a ligand framework for metal catalysts. The oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group could potentially coordinate to a metal center, creating a bidentate ligand. Such metal complexes could be investigated for their catalytic activity in various organic transformations. Furthermore, chiral derivatives of this compound could be synthesized and explored as ligands in asymmetric catalysis, a field of chemistry focused on creating single-enantiomer products.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Pathways

The advancement of research on 4-Oxochroman-8-carbonitrile is contingent on the availability of efficient and scalable synthetic routes. While classical methods for chromanone synthesis exist, future efforts should focus on modern, sustainable, and high-yield approaches.

Key Research Objectives:

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times and improve yields, a technique successfully applied to other chromene and chromanone derivatives. researchgate.net

Catalytic Systems: Developing novel catalytic systems, potentially involving transition metals or organocatalysts, to facilitate the key cyclization and functionalization steps with high regioselectivity and stereoselectivity.

Flow Chemistry: Implementing continuous flow synthesis to enhance safety, scalability, and process control, allowing for the rapid production of analogues for screening purposes.

Table 1: Comparison of Potential Synthetic Approaches

Method Potential Advantages for this compound Synthesis Key Challenges
Conventional Heating Well-established procedures, accessible equipment. Longer reaction times, potential for side products, lower energy efficiency.
Microwave-Assisted Rapid heating, shorter reaction times, often higher yields. researchgate.net Specialized equipment required, scalability can be a concern.
Flow Chemistry Excellent process control, enhanced safety, easy scalability. Higher initial setup cost, potential for clogging with solid byproducts.

| Catalytic One-Pot | High atom economy, reduced waste, simplified workflow. researchgate.net | Requires careful optimization of reaction conditions for all components. |

Exploration of Undiscovered Chemical Transformations

The unique combination of a chromanone core, a carbonyl group, and a nitrile function in this compound offers a rich platform for chemical derivatization. Future research should aim to explore novel transformations to generate a diverse library of compounds for various applications.

Areas for Exploration:

Nitrile Group Chemistry: Investigating the conversion of the 8-carbonitrile group into other functional moieties such as amines (via reduction), amides or carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition), which could significantly alter the compound's physicochemical and biological properties.

Carbonyl Group Reactions: Moving beyond simple reductions to explore reactions like the Reformatsky reaction to introduce new carbon-carbon bonds at the 3-position, a strategy that has been applied to the general chroman-4-one scaffold. gu.se

Domino and Cascade Reactions: Designing elegant cascade reactions that utilize the inherent reactivity of the scaffold to rapidly build molecular complexity. Chiral phosphine-promoted annulation reactions, successful with related 3-cyanochromones, could be adapted to create complex, fused polycyclic systems in a single step. researchgate.net

Palladium-Mediated Cross-Coupling: Utilizing the aromatic ring for Pd-mediated cross-coupling reactions to introduce diverse substituents, a powerful tool for structure-activity relationship (SAR) studies. acs.org

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational chemistry provides invaluable tools for predicting molecular properties and guiding experimental work. For this compound, advanced computational modeling can accelerate its development as a lead compound for drug discovery or as a functional material.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. d-nb.infonih.gov This can help predict sites of reactivity for the chemical transformations described above.

Molecular Docking: To explore its potential in drug design, molecular docking studies can predict the binding affinity and orientation of this compound within the active sites of various biological targets, such as enzymes or receptors. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to investigate the nature of intramolecular and intermolecular interactions, providing a deeper understanding of bonding. researchgate.net

Pharmacophore Modeling: Based on the structures of known active chromanone derivatives, pharmacophore models can be developed to guide the design of new this compound analogues with enhanced biological activity.

Table 2: Application of Computational Methods

Computational Method Information Gained for this compound Potential Impact
DFT HOMO-LUMO energy gap, electrostatic potential, bond strengths. d-nb.inforesearchgate.net Prediction of chemical reactivity and stability.
Molecular Docking Binding modes, binding affinity scores, key interacting residues. nih.gov Identification of potential biological targets; rational drug design.
MD Simulations Conformational flexibility, stability of ligand-protein complexes. nih.gov Understanding dynamic behavior in a biological environment.

| QTAIM | Characterization of chemical bonds and non-covalent interactions. researchgate.net | Deeper insight into molecular structure and interactions. |

Deeper Elucidation of Molecular Interaction Mechanisms

Understanding how this compound interacts with biological macromolecules at a molecular level is crucial for its development as a therapeutic agent. Future research must employ a combination of biophysical and computational techniques to elucidate these mechanisms.

Methodologies for Investigation:

Spectroscopic Techniques: Using fluorescence spectroscopy and circular dichroism to study the binding of the compound to target proteins like human serum albumin, which can reveal binding constants and induced conformational changes in the protein. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the binding process, helping to understand the stability of the compound-protein complex and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding over time. nih.govnih.gov

X-ray Crystallography: Co-crystallization of this compound with its biological target can provide an atomic-level snapshot of the binding mode, offering definitive evidence for SAR studies and guiding further optimization.

Design of New Functional Materials based on the Chromanone Core

The rigid, heterocyclic structure of the chromanone scaffold makes it an attractive building block for the design of novel functional materials. The specific electronic properties imparted by the carbonyl and nitrile groups in this compound could be harnessed for applications in materials science.

Potential Research Avenues:

Organic Light-Emitting Diodes (OLEDs): Incorporating the chromanone core into larger conjugated systems to develop new organic molecules with tailored photophysical properties for use as emitters or host materials in OLEDs.

Chemical Sensors: Functionalizing the chromanone scaffold to create chemosensors where binding of a specific analyte induces a measurable change in fluorescence or color.

Liquid Crystals: Modifying the structure to promote mesophase formation, leading to the development of new liquid crystalline materials with potential applications in display technologies.

Integration of Artificial Intelligence and Machine Learning in Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. researchgate.net Integrating these tools into the study of this compound can significantly enhance research efficiency.

Applications of AI/ML:

Retrosynthesis Planning: Employing AI-powered retrosynthesis software to propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.gov

Reaction Optimization: Using ML algorithms to analyze experimental data and predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts, potentially integrated with automated synthesis platforms. illinois.edu

Predictive Modeling: Training ML models on datasets of known chromanone derivatives to predict the biological activities or material properties of new, virtual analogues of this compound, enabling rapid in silico screening of large chemical libraries. mdpi.com

De Novo Design: Utilizing generative models to design entirely new molecules based on the this compound scaffold that are optimized for a specific biological target or material property.

Table 3: Role of AI/ML in the Research Pipeline

Research Stage AI/ML Application Expected Outcome
Synthesis AI-driven retrosynthesis and reaction condition prediction. nih.govillinois.edu Faster, more efficient, and novel synthetic pathways.
Screening QSAR and deep learning models for activity/property prediction. mdpi.com Prioritization of high-potential analogues for synthesis and testing.
Design Generative models for de novo molecular design. Creation of novel structures with optimized target properties.

| Data Analysis | Pattern recognition in large datasets from high-throughput screening. | Identification of complex structure-activity relationships. |

Q & A

Q. What computational strategies are recommended to predict the biological activity or binding mechanisms of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases, receptors) identifies potential binding pockets. MD simulations (GROMACS) assess ligand-protein stability over time. For quinoline-carbonitrile analogs, nitro and chloro substituents influence binding affinity via steric and electronic effects . QSAR models trained on PubChem data (e.g., DSSTox entries) correlate substituent effects with activity .

Q. How should researchers resolve contradictory data in the literature regarding the biological activity of this compound?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (cell lines, concentrations, controls) across studies. For example, discrepancies in IC50_{50} values for 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile arise from variations in cell viability protocols .
  • Experimental Replication : Reproduce key studies with standardized protocols (e.g., MTT assay for cytotoxicity, triplicate measurements) .
  • Data Transparency : Report raw data and statistical analyses (e.g., p-values, confidence intervals) to enable independent validation .

Q. What methodologies are effective for elucidating the metabolic pathways or degradation products of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. For cyclohexanecarbonitrile derivatives, cytochrome P450 enzymes often mediate oxidation at the α-carbon .
  • Environmental Degradation : Simulate photolysis (UV light) or hydrolysis (aqueous buffers) and identify byproducts using high-resolution mass spectrometry. Nitrile-to-amide conversion is common under alkaline conditions .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :
  • Synthetic Modifications : Systematically vary substituents (e.g., halogens, alkyl chains) at positions 4 and 8. For 4-(2-Methoxyethyl)oxane-4-carbonitrile, methoxy groups improve solubility but reduce target selectivity .
  • Biological Assays : Test analogs against a panel of enzymes/cell lines to map substituent effects. Dose-response curves and selectivity indices (e.g., IC50_{50} ratios) quantify SAR trends .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in detail (reagent grades, instrument settings) and deposit raw data in repositories like Zenodo .
  • Ethical Compliance : Adhere to in vitro use guidelines; avoid unapproved biological applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.